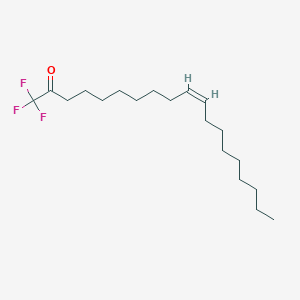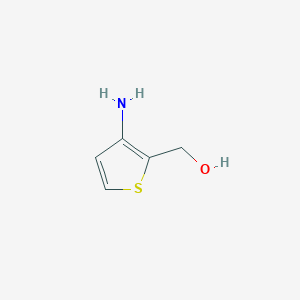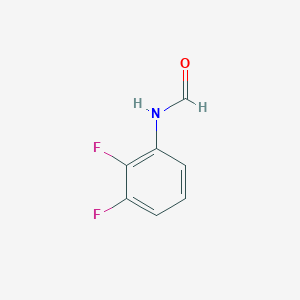
N-(2,3-difluorophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-difluorophenyl)formamide (DFF) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.
Applications De Recherche Scientifique
N-(2,3-difluorophenyl)formamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(2,3-difluorophenyl)formamide has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(2,3-difluorophenyl)formamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. Specifically, N-(2,3-difluorophenyl)formamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(2,3-difluorophenyl)formamide may prevent the expression of genes that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
N-(2,3-difluorophenyl)formamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(2,3-difluorophenyl)formamide has been shown to have anti-inflammatory effects and may also have potential as an anti-viral agent. Additionally, N-(2,3-difluorophenyl)formamide has been investigated for its potential as a material for organic electronics due to its unique electronic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-difluorophenyl)formamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-(2,3-difluorophenyl)formamide has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using N-(2,3-difluorophenyl)formamide is its limited solubility in certain solvents, which may make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research on N-(2,3-difluorophenyl)formamide. One area of interest is the development of N-(2,3-difluorophenyl)formamide derivatives with improved properties for use in medicinal chemistry and materials science. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-difluorophenyl)formamide and to identify potential new applications for the compound. Finally, studies investigating the potential toxic effects of N-(2,3-difluorophenyl)formamide are needed to ensure its safety for use in various applications.
Méthodes De Synthèse
N-(2,3-difluorophenyl)formamide can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2,3-difluoroaniline with formic acid in the presence of a catalyst such as phosphorous pentoxide. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propriétés
Numéro CAS |
170106-61-3 |
|---|---|
Formule moléculaire |
C7H5F2NO |
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
N-(2,3-difluorophenyl)formamide |
InChI |
InChI=1S/C7H5F2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-4H,(H,10,11) |
Clé InChI |
XSBRFZHPPGMIJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)F)NC=O |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)NC=O |
Synonymes |
Formamide, N-(2,3-difluorophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






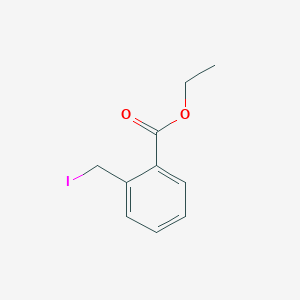
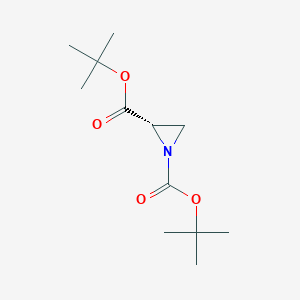
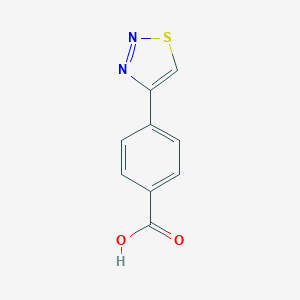

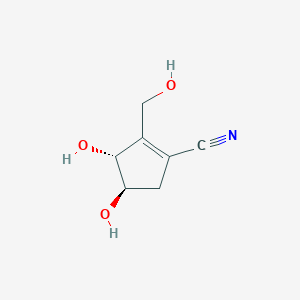
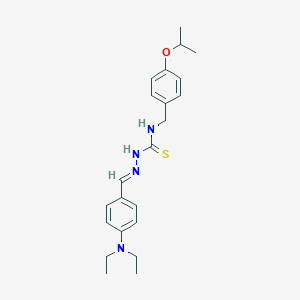
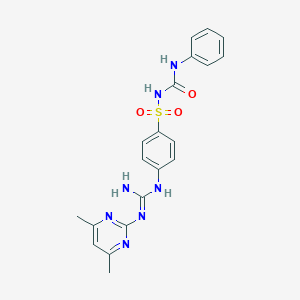
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
